Cas no 2092867-48-4 (2-Bromo-3-chloro-5-iodobenzyl alcohol)

2-Bromo-3-chloro-5-iodobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-3-chloro-5-iodobenzyl alcohol
-
- Inchi: 1S/C7H5BrClIO/c8-7-4(3-11)1-5(10)2-6(7)9/h1-2,11H,3H2
- InChI Key: OELXYNAZBLLCAZ-UHFFFAOYSA-N
- SMILES: C1(CO)=CC(I)=CC(Cl)=C1Br
2-Bromo-3-chloro-5-iodobenzyl alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR61549-1g |
2-Bromo-3-chloro-5-iodobenzyl alcohol |
2092867-48-4 | 95% | 1g |
£450.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589655-250mg |
(2-Bromo-3-chloro-5-iodophenyl)methanol |
2092867-48-4 | 98% | 250mg |
¥1801 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589655-1g |
(2-Bromo-3-chloro-5-iodophenyl)methanol |
2092867-48-4 | 98% | 1g |
¥5395 | 2023-03-11 | |
Apollo Scientific | OR61549-250mg |
2-Bromo-3-chloro-5-iodobenzyl alcohol |
2092867-48-4 | 95% | 250mg |
£150.00 | 2025-02-20 | |
abcr | AB598070-1g |
2-Bromo-3-chloro-5-iodobenzyl alcohol; . |
2092867-48-4 | 1g |
€841.00 | 2024-07-19 | ||
abcr | AB598070-250mg |
2-Bromo-3-chloro-5-iodobenzyl alcohol; . |
2092867-48-4 | 250mg |
€307.00 | 2024-07-19 |
2-Bromo-3-chloro-5-iodobenzyl alcohol Related Literature
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
Additional information on 2-Bromo-3-chloro-5-iodobenzyl alcohol
Chemical Profile of 2-Bromo-3-chloro-5-iodobenzyl alcohol (CAS No. 2092867-48-4)
2-Bromo-3-chloro-5-iodobenzyl alcohol, identified by its CAS number 2092867-48-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural properties and versatile reactivity. This compound belongs to the class of aryl alcohols, characterized by the presence of a hydroxyl (-OH) group attached to an aromatic benzene ring, which is further substituted with halogen atoms at specific positions. The strategic arrangement of bromine (Br), chlorine (Cl), and iodine (I) atoms on the benzene ring imparts distinct electronic and steric effects, making it a valuable intermediate in the synthesis of more complex molecules.
The structural motif of 2-Bromo-3-chloro-5-iodobenzyl alcohol allows for diverse chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and etherification processes. These reactions are pivotal in constructing biologically active scaffolds, such as drug candidates and probes for biochemical assays. The compound's halogenated nature enhances its reactivity in transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, which is widely employed in medicinal chemistry for the assembly of heterocyclic structures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 2-Bromo-3-chloro-5-iodobenzyl alcohol has emerged as a key building block in this endeavor. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The presence of bromine and iodine substituents facilitates the introduction of aryl groups via Suzuki-Miyaura or Stille couplings, enabling the construction of complex pharmacophores that target specific disease pathways.
Moreover, the compound has been explored in the development of imaging agents for positron emission tomography (PET) scans. The iodine atom, in particular, is a well-established radionuclide for PET tracers due to its favorable nuclear properties. Researchers have leveraged 2-Bromo-3-chloro-5-iodobenzyl alcohol to synthesize radiolabeled compounds that offer high-resolution imaging of neurological disorders, such as Alzheimer's disease and Parkinson's disease. The ability to functionalize the benzyl alcohol moiety further allows for the incorporation of other bioactive groups, enhancing the diagnostic capabilities of these probes.
The pharmaceutical industry has also shown interest in 2-Bromo-3-chloro-5-iodobenzyl alcohol for its potential in developing antiviral and antibacterial agents. The halogenated aromatic ring serves as a scaffold for designing molecules that disrupt viral replication or bacterial biofilm formation. Preliminary studies indicate that derivatives of this compound exhibit inhibitory activity against certain pathogens by interfering with essential metabolic pathways. This underscores the importance of halogenated aryl alcohols as precursors in antiviral and antibacterial drug discovery.
From a synthetic chemistry perspective, 2-Bromo-3-chloro-5-iodobenzyl alcohol exemplifies the strategic use of halogenation patterns to modulate reactivity and selectivity. The compound's versatility stems from its ability to participate in multiple types of reactions while maintaining structural integrity. This makes it an indispensable tool for synthetic chemists aiming to construct intricate molecular architectures with precision. Recent advances in catalytic systems have further expanded the applications of this compound, enabling more efficient and sustainable synthetic routes.
Another area where 2-Bromo-3-chloro-5-iodobenzyl alcohol has made significant contributions is in materials science. The incorporation of halogenated aryl groups into polymers and coatings enhances their thermal stability and chemical resistance. Researchers have utilized this compound to develop advanced materials for electronics and aerospace applications, where such properties are critical for performance under extreme conditions. The ability to fine-tune the electronic characteristics of these materials through halogenation strategies highlights the broad utility of 2-Bromo-3-chloro-5-iodobenzyl alcohol beyond traditional pharmaceuticals.
In conclusion, 2-Bromo-3-chloro-5-iodobenzyl alcohol (CAS No. 2092867-48-4) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural features enable diverse applications in drug discovery, diagnostic imaging, materials science, and synthetic chemistry. As research continues to uncover new methodologies for utilizing halogenated aryl compounds, the importance of 2-Bromo-3-chloro-5-iodobenzyl alcohol as a foundational building block is likely to grow even further, driving innovation in both academic and industrial settings.
2092867-48-4 (2-Bromo-3-chloro-5-iodobenzyl alcohol) Related Products
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
